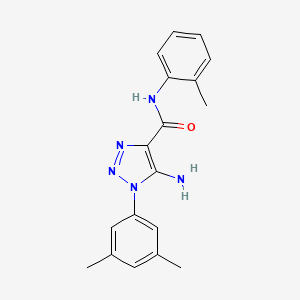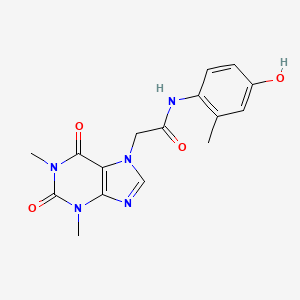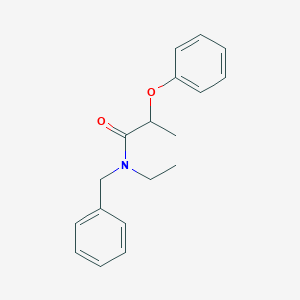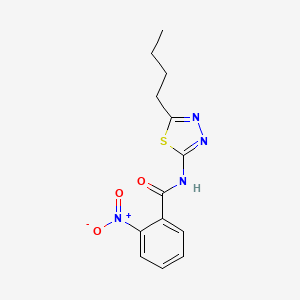![molecular formula C16H15ClN2O3S B4939124 N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4939124.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as ML-18, and it belongs to the class of benzamide derivatives. ML-18 has been found to exhibit promising results in various research studies, making it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of ML-18 is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. ML-18 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The compound has also been shown to inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects
ML-18 has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. ML-18 has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has been shown to reduce the expression of various genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
ML-18 has several advantages for lab experiments. The compound is relatively easy to synthesize, and it exhibits low toxicity in vitro. ML-18 has also been found to exhibit good stability in various conditions, making it suitable for long-term storage. However, ML-18 has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer to cells in vitro. ML-18 also exhibits low bioavailability in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
ML-18 has several potential future directions in scientific research. The compound has shown promising results in various preclinical studies, and it may have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of ML-18 and to optimize its pharmacokinetic properties. Additionally, ML-18 may have potential as a lead compound for the development of new drugs with similar structures and activities.
Méthodes De Synthèse
The synthesis of ML-18 involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-chlorophenethylamine to form N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide. The synthesis of ML-18 has been reported in various research articles, and the compound has been synthesized using different methods.
Applications De Recherche Scientifique
ML-18 has been extensively studied for its potential as a therapeutic agent. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-proliferative properties. ML-18 has also been studied for its potential as an anti-microbial agent. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11-2-3-12(10-15(11)19(21)22)16(20)18-8-9-23-14-6-4-13(17)5-7-14/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRQJGIVRXOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B4939053.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B4939054.png)
![(4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4939063.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4939075.png)

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine](/img/structure/B4939078.png)
![4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4939089.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4939122.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine](/img/structure/B4939139.png)
![1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4939149.png)
